molecular formula C22H22O7 B2647404 Methylethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate CAS No. 869079-86-7

Methylethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate

Cat. No. B2647404
M. Wt: 398.411
InChI Key: QEWXLJGOVUFSSE-UHFFFAOYSA-N
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Description

“Methylethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate” is a chemical compound with the molecular formula C22H22O7. It is related to the compound “Methyl (3,4-dimethoxyphenyl)acetate”, which has a molecular formula of C11H14O4 .

Scientific Research Applications

Crystallographic Characteristics

The compound has been studied for its crystallographic properties. Specifically, certain isochroman derivatives, structurally related to Methylethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate, demonstrate tendencies to crystallize in chiral space groups. The configuration and conformation of these derivatives, as well as the types of hydrogen bonding present, contribute to the formation of complex three-dimensional networks in the crystal lattice (Palusiak et al., 2004).

Photopolymerization Potential

Furthermore, certain compounds with structural similarities have been explored for their potential in photopolymerization processes. These compounds bear chromophore groups linked to aminoxyl functions and exhibit significant changes in photophysical and photochemical properties upon UV irradiation. This leads to the generation of corresponding radicals that are pivotal in photopolymerization, showcasing the potential use of such compounds in nitroxide-mediated photopolymerization processes (Guillaneuf et al., 2010).

properties

IUPAC Name

propan-2-yl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-13(2)28-21(23)12-27-16-7-5-15-9-17(22(24)29-19(15)11-16)14-6-8-18(25-3)20(10-14)26-4/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWXLJGOVUFSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate

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